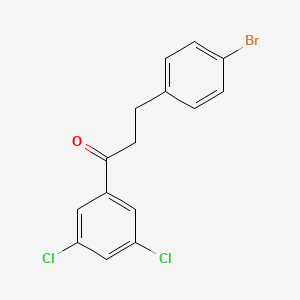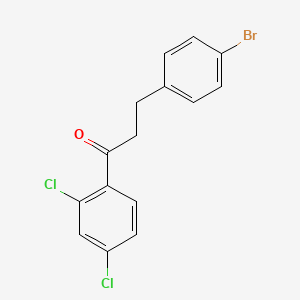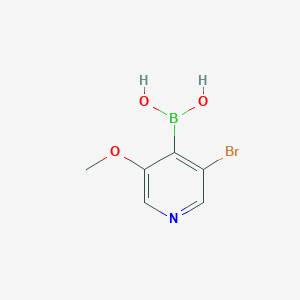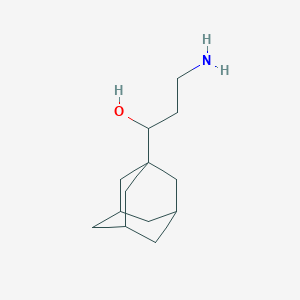
3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibitory Effects on Glycolic Acid Oxidase
Research into derivatives of 1H-pyrrole-2,5-dione, similar to 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione, has shown significant applications as inhibitors of glycolic acid oxidase (GAO). For example, a study on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives revealed potent, competitive inhibition of porcine liver GAO in vitro. This inhibition has potential implications for managing conditions associated with oxalate production, as demonstrated by the significant reduction in urinary oxalate levels in rat models (Rooney et al., 1983).
Luminescent Materials
Another field of application for derivatives of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is in the development of luminescent materials. A study on polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units showcased their strong fluorescence and potential for electronic applications due to their high quantum yield and solubility in common organic solvents (Zhang & Tieke, 2008).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have also been studied for their role as corrosion inhibitors. Research on new derivatives demonstrated their effectiveness in protecting carbon steel against corrosion in hydrochloric acid medium. The study highlights the potential of these compounds for industrial applications in corrosion protection (Zarrouk et al., 2015).
Photoluminescent Conjugated Polymers
Research into conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has revealed their promising optical and electronic properties. These polymers exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
3-bromo-1-(3-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7-3-2-4-8(5-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLGDIKXLLQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240833 | |
| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256627-95-8 | |
| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)


![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)


![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)
![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)

![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)